2-Amino-4-fluorobenzenethiol hydrochloride
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Overview
Description
2-Amino-4-fluorobenzenethiol hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a mercapto group (-SH) and a fluoro group (-F) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluorobenzenethiol hydrochloride typically involves the nucleophilic substitution of a fluoro group on a benzene ring. One common method includes the reduction of 2-nitro-5-fluoroaniline using hydrazine hydrate as a reductant under the catalysis of Raney-Nickel . The reduction product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluorobenzenethiol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrazine hydrate, Raney-Nickel catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted anilines.
Scientific Research Applications
2-Amino-4-fluorobenzenethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluorobenzenethiol hydrochloride involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluoro group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Shares the mercapto group but has a different aromatic ring structure.
2-Fluoroaniline: Lacks the mercapto group but has a similar fluoro-substituted aniline structure.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Contains both mercapto and aromatic ring structures but differs in the specific ring system.
Uniqueness: 2-Amino-4-fluorobenzenethiol hydrochloride is unique due to the combination of its mercapto and fluoro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H7ClFNS |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-amino-4-fluorobenzenethiol;hydrochloride |
InChI |
InChI=1S/C6H6FNS.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H |
InChI Key |
JDSDBDMAPVLZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)S.Cl |
Origin of Product |
United States |
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